2,5-Dimethylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

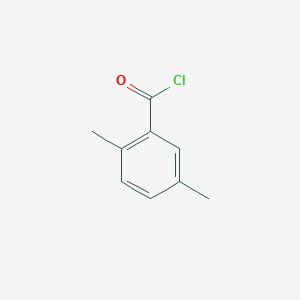

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRPGMQNVRQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493387 | |

| Record name | 2,5-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22328-43-4 | |

| Record name | 2,5-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Dimethylbenzoyl Chloride

This technical guide provides a comprehensive overview of this compound (CAS No: 22328-43-4), a versatile chemical intermediate. The document details its chemical structure, properties, synthesis, and key reactions, with a focus on applications relevant to chemical research and development.

Chemical Structure and Identifiers

This compound is an acyl chloride featuring a benzene ring substituted with two methyl groups at positions 2 and 5, and a carbonyl chloride group at position 1.

-

IUPAC Name: this compound[1]

-

CAS Number: 22328-43-4[1]

-

Molecular Formula: C₉H₉ClO[1]

-

SMILES: CC1=CC(=C(C=C1)C)C(=O)Cl[1]

-

InChI Key: MGBRPGMQNVRQCG-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| Monoisotopic Mass | 168.0341926 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis of this compound

This compound is typically synthesized from 2,5-dimethylbenzoic acid. A common and effective method involves the use of thionyl chloride (SOCl₂).

This protocol describes the conversion of 2,5-dimethylbenzoic acid to this compound using thionyl chloride.

Materials:

-

2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol)

-

Thionyl chloride (125 mL, 1714 mmol)

-

500-mL three-necked, round-bottomed flask

-

Addition funnel

-

Reflux condenser

-

Nitrogen line with an HCl gas scrubber

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser, and a nitrogen sweep connected to an HCl gas scrubber.

-

The flask is charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol).[2]

-

The apparatus is cooled in an ice bath, and thionyl chloride (125 mL, 1714 mmol) is added through the addition funnel over approximately 5 minutes.[2]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to about 50°C to ensure the complete dissolution of the 2,5-dimethylbenzoic acid.[2]

-

The reaction mixture is then allowed to cool gradually to room temperature and stirred overnight.[2]

-

Excess thionyl chloride, along with HCl and SO₂ byproducts, are removed by vacuum distillation.[2]

-

The resulting product is this compound, obtained as an oil, which can be used in subsequent steps without further purification.[2]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

As a typical acyl chloride, this compound is a reactive electrophile that serves as a key intermediate in various organic transformations. Its primary utility lies in introducing the 2,5-dimethylbenzoyl moiety into other molecules.

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms an aryl ketone, a common structural motif in medicinal chemistry and materials science.[3] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[4]

References

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethylbenzoyl Chloride from 2,5-Dimethylbenzoic Acid

This guide provides an in-depth exploration of the synthesis of 2,5-dimethylbenzoyl chloride, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] We will delve into the core chemical principles, compare common synthetic methodologies, present detailed experimental protocols, and address critical safety and handling considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction: The Strategic Importance of Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile building blocks in organic synthesis. Their enhanced electrophilicity compared to the parent carboxylic acid makes them ideal for acylation reactions, enabling the formation of esters, amides, and ketones. This compound, derived from 2,5-dimethylbenzoic acid[4], is a key precursor for introducing the 2,5-dimethylbenzoyl moiety into more complex molecules.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation, typically achieved by reacting the acid with a chlorinating agent.[5][6] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), both of which offer distinct advantages and mechanistic pathways.[7][8]

Mechanistic Insights: Activating the Carboxyl Group

The direct substitution of the hydroxyl (-OH) group of a carboxylic acid is challenging due to its poor leaving group nature. Chlorinating agents function by converting the -OH group into a more reactive intermediate, which is then readily displaced by a chloride ion.

The Thionyl Chloride (SOCl₂) Pathway

The reaction with thionyl chloride is a reliable and widely used method.[8][9] The mechanism proceeds through the formation of a highly reactive chlorosulfite intermediate.

Mechanism:

-

Nucleophilic Attack: The lone pair on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[9][10]

-

Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a protonated chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride. The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which protonates to form hydrogen chloride (HCl) gas.[9][10]

The evolution of gaseous byproducts (SO₂ and HCl) is entropically favorable and drives the reaction to completion.[6][10]

Caption: Reaction mechanism with Thionyl Chloride.

The Oxalyl Chloride ((COCl)₂) Pathway

Oxalyl chloride is another highly effective reagent, often preferred for its milder reaction conditions and the clean decomposition of its byproducts.[8] The reaction typically proceeds faster in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[11]

Mechanism:

-

Vilsmeier Reagent Formation (Catalytic Cycle): In the presence of DMF, oxalyl chloride forms the highly electrophilic Vilsmeier reagent, which is the active catalytic species.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent to form a reactive O-acylisourea intermediate.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the activated acid.

-

Product Formation: The intermediate collapses to yield the desired acyl chloride, regenerating the DMF catalyst and releasing carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.[12][13]

The gaseous nature of the byproducts similarly helps to drive this reaction to completion.[13]

Caption: Reaction mechanism with Oxalyl Chloride.

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride depends on the specific requirements of the synthesis, such as substrate sensitivity, desired purity, and scale.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive; may require heating. | Very high reactivity; often used at room temperature or below. |

| Byproducts | SO₂ (gas), HCl (gas)[6] | CO (gas), CO₂ (gas), HCl (gas)[13] |

| Work-up | Excess reagent removed by vacuum distillation.[14] | Excess reagent and byproducts are highly volatile and easily removed. |

| Catalyst | Can be catalyzed by DMF.[7] | Often requires a catalytic amount of DMF.[11] |

| Substrate Scope | Broad, but the harsh conditions (heat, HCl) can be detrimental to sensitive functional groups. | Generally preferred for acid-sensitive substrates due to milder conditions. |

| Safety | Toxic, corrosive, reacts violently with water.[15][16] | Highly toxic, corrosive, moisture-sensitive, releases toxic CO gas.[17] |

Detailed Experimental Protocols

The following protocols provide a framework for the laboratory-scale synthesis of this compound. All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides.[14][18]

Materials & Equipment:

-

Reactants: 2,5-dimethylbenzoic acid, Thionyl chloride (SOCl₂)

-

Apparatus: Round-bottomed flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, gas trap (for HCl and SO₂), vacuum distillation setup.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas scrubber (containing NaOH solution), and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: Charge the flask with 2,5-dimethylbenzoic acid (e.g., 50.0 g, 332.9 mmol).[14]

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add an excess of thionyl chloride (e.g., 125 mL, 1714 mmol) via the addition funnel over 5-10 minutes with stirring.[14]

-

Reaction: After the addition is complete, remove the ice bath. The reaction mixture may be gently warmed (e.g., to 50°C) to ensure all the solid dissolves and the reaction initiates.[14] The reaction can then be stirred at room temperature or heated to reflux for several hours to ensure completion.[3][18] Progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure.[14] The resulting this compound is often obtained as an oil and can be used directly for subsequent steps or further purified by vacuum distillation.[14]

Caption: General workflow for acyl chloride synthesis.

Safety, Handling, and Waste Disposal

Working with chlorinating agents requires strict adherence to safety protocols due to their high reactivity and toxicity.

Key Hazards:

-

Thionyl Chloride (SOCl₂):

-

Oxalyl Chloride ((COCl)₂):

-

Highly Toxic & Corrosive: Poses significant health risks upon contact or inhalation.[17]

-

Moisture Sensitive: Decomposes in the presence of moisture, releasing colorless and odorless carbon monoxide (CO) gas, which is a major inhalation hazard.[17]

-

Storage: Must be stored under an inert atmosphere at refrigerated temperatures (2–8 °C) to prevent degradation.[17]

-

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves (inspect gloves before use).[15][16]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood.[15][19]

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[15]

Spill & Waste Management:

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand (do not use combustible materials).[16][17]

-

Quenching Excess Reagent: Unused reagent must be quenched carefully. A recommended procedure is to slowly add the reagent to a large volume of an inert solvent (like dichloromethane) and then slowly add this diluted solution to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[16][19]

Product Characterization

Confirmation of the synthesis of this compound and assessment of its purity are typically achieved through a combination of analytical techniques.[20]

-

Infrared (IR) Spectroscopy: Used to confirm the conversion by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed structural map, confirming the presence of the aromatic protons and the two methyl groups in their expected environments.[14][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and confirming the molecular weight of the product.[20]

Conclusion

The synthesis of this compound from 2,5-dimethylbenzoic acid is a robust and essential transformation in organic chemistry. Both thionyl chloride and oxalyl chloride are highly effective reagents for this conversion, with the choice depending on the specific needs of the synthesis. A thorough understanding of the reaction mechanisms, meticulous execution of the experimental protocol, and an unwavering commitment to safety are paramount for achieving high yields of a pure product. This guide provides the foundational knowledge for researchers and developers to confidently and safely perform this critical synthetic step.

References

- 1. nbinno.com [nbinno.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]

- 4. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. columbia.edu [columbia.edu]

- 12. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 13. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride.. [askfilo.com]

- 14. prepchem.com [prepchem.com]

- 15. fishersci.com [fishersci.com]

- 16. bionium.miami.edu [bionium.miami.edu]

- 17. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 18. prepchem.com [prepchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. nbinno.com [nbinno.com]

Physical and chemical properties of 2,5-dimethylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzoyl chloride, a member of the acyl chloride family, is a valuable reagent in organic synthesis. Its bifunctional nature, combining the reactivity of an acyl chloride with the structural features of a substituted benzene ring, makes it a versatile building block for the synthesis of a wide range of chemical entities. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a reactive compound and should be handled with appropriate safety precautions. A summary of its key physical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Boiling Point | 109-111 °C | [1] |

| Flash Point | 78 °C | [1] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents. | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 2,5-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 2,5-Dimethylbenzoic Acid

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

2,5-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a fume hood, a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,5-dimethylbenzoic acid.

-

An excess of thionyl chloride is slowly added to the flask. The reaction is typically performed in a suitable anhydrous solvent.

-

The reaction mixture is stirred and may be gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the substituted product. Common nucleophiles include:

-

Water: Hydrolysis to form 2,5-dimethylbenzoic acid.

-

Alcohols: Esterification to form the corresponding esters.

-

Amines: Amidation to form primary, secondary, or tertiary amides.

-

Carboxylates: Formation of acid anhydrides.

General Reaction Mechanism Diagram

Caption: Generalized mechanism of nucleophilic acyl substitution.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely available in public databases. Researchers should consider obtaining their own analytical data for this compound. For reference, the expected spectral characteristics can be inferred from the known data of similar compounds.

-

¹H NMR: Aromatic protons would appear in the aromatic region, and the two methyl groups would appear as singlets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon would show a characteristic downfield shift. Signals for the aromatic carbons and the methyl carbons would also be present.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1780-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, including:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).

-

Agrochemicals: In the preparation of pesticides and herbicides.

-

Dyes and Pigments: Used in the synthesis of various coloring agents.[4]

-

Polymers: Can be used in the modification of polymers.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of fumes and contact with skin and eyes.[5]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2]

-

In case of accidental exposure, seek immediate medical attention.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylbenzoyl Chloride via Thionyl Chloride

This technical guide provides a comprehensive overview of the formation of 2,5-dimethylbenzoyl chloride from 2,5-dimethylbenzoic acid and thionyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the underlying reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visual diagrams to elucidate the process.

Reaction Mechanism

The conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) is a fundamental transformation in organic synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. The chloride ion, generated in the process, then acts as a nucleophile to yield the final acyl chloride.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[4]

The mechanism can be summarized in the following steps:

-

The carboxylic acid oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the acyl chloride, sulfur dioxide, and a proton.

-

The proton is scavenged by a chloride ion to form hydrogen chloride.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[5]

Materials:

-

2,5-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Three-necked round-bottomed flask

-

Addition funnel

-

Reflux condenser

-

Nitrogen inlet

-

Gas scrubber (for HCl and SO₂ gases)

-

Vacuum distillation apparatus

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser connected to a gas scrubber, and a nitrogen inlet.

-

The flask is charged with 50.0 g (332.9 mmol) of 2,5-dimethylbenzoic acid.

-

The apparatus is cooled in an ice bath.

-

Thionyl chloride (125 mL, 1714 mmol) is added to the addition funnel and then added dropwise to the flask over approximately 5 minutes.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to about 50°C to ensure the complete dissolution of the 2,5-dimethylbenzoic acid.

-

The reaction mixture is then allowed to cool to room temperature and stirred overnight.

-

Excess thionyl chloride, along with the HCl and SO₂ byproducts, are removed by vacuum distillation.

-

The resulting product, this compound, is obtained as an oil and can be used in subsequent steps without further purification.

Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of sulfur dioxide and hydrogen chloride gas, which can be passed through a bubbler.[6] Alternatively, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹ and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency.[6]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2,5-Dimethylbenzoic acid | 50.0 g (332.9 mmol) | [5] |

| Thionyl chloride | 125 mL (1714 mmol) | [5] |

| Molar ratio (Acid:SOCl₂) | ~1:5 | [5] |

| Reaction Conditions | ||

| Initial Temperature | 0°C (ice bath) | [5] |

| Dissolution Temperature | ~50°C | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | Overnight | [5] |

| Product | ||

| Product Name | This compound | [7] |

| Molecular Formula | C₉H₉ClO | [7] |

| Molecular Weight | 168.62 g/mol | [7] |

| Appearance | Oil | [5] |

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[8] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and all operations should be conducted in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂), which must be neutralized using a gas scrubber.

-

The workup procedure involving vacuum distillation should be performed with care to avoid bumping and ensure that the vacuum pump is protected from corrosive vapors.

Conclusion

The synthesis of this compound from 2,5-dimethylbenzoic acid using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, adherence to the detailed experimental protocol, and strict observation of safety precautions are essential for the successful and safe execution of this procedure in a laboratory setting. The provided quantitative data and visual aids serve to further clarify the process for researchers and professionals in the field.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H9ClO | CID 12351885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

IUPAC name for C9H9ClO as 2,5-dimethylbenzoyl chloride

An In-depth Technical Guide to 2,5-Dimethylbenzoyl Chloride (C₉H₉ClO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a reactive acyl chloride with the chemical formula C₉H₉ClO. Its IUPAC name is confirmed as this compound. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and core reactivity. A significant focus is placed on its potential application in drug development, particularly as a scaffold for vasopressin V2 receptor antagonists. Detailed experimental methodologies, quantitative data summaries, and mandatory visualizations of key pathways and workflows are provided to support researchers in utilizing this compound in their work.

Core Chemical Identity and Properties

This compound is an aromatic acyl chloride. The presence of the reactive acyl chloride group makes it a valuable intermediate for introducing the 2,5-dimethylbenzoyl moiety into various molecular structures through nucleophilic acyl substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 22328-43-4 | [1] |

| Appearance | Oil (Predicted) | |

| Boiling Point | 109-111 °C (Predicted) | |

| Density | ~1.1 g/cm³ (Predicted) | |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). |

Spectroscopic Profile

While extensive experimental spectra for this compound are not widely published, the following tables provide predicted data based on established principles of NMR, IR, and MS spectroscopy for analogous structures. This information is crucial for reaction monitoring and structural confirmation.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | s | 1H | Ar-H (H6) |

| ~7.35 | d, J ≈ 7.6 Hz | 1H | Ar-H (H4) |

| ~7.20 | d, J ≈ 7.6 Hz | 1H | Ar-H (H3) |

| ~2.60 | s | 3H | Ar-CH₃ (C2) |

| ~2.40 | s | 3H | Ar-CH₃ (C5) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Carbonyl) |

| ~138.5 | Ar-C (C2) |

| ~136.0 | Ar-C (C5) |

| ~134.0 | Ar-C (C1) |

| ~132.5 | Ar-CH (C6) |

| ~131.0 | Ar-CH (C4) |

| ~129.0 | Ar-CH (C3) |

| ~21.0 | Ar-CH₃ (C2) |

| ~20.5 | Ar-CH₃ (C5) |

Table 4: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1785 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~880 | Strong | C-Cl Stretch |

Table 5: Predicted Major Fragment Ions in Mass Spectrometry (EI)

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 168/170 | [C₉H₉ClO]⁺˙ | Molecular Ion (M⁺˙) with ³⁵Cl/³⁷Cl isotopes |

| 133 | [C₉H₉O]⁺ | Loss of •Cl radical |

| 105 | [C₇H₅O]⁺ | Loss of •Cl and C₂H₄ (from methyl groups) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the reaction of 2,5-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2,5-Dimethylbenzoic Acid[2]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser, and a nitrogen inlet connected to a gas scrubber for HCl and SO₂.

-

Charging the Flask: The flask is charged with 2,5-dimethylbenzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: The apparatus is cooled in an ice bath, and thionyl chloride (SOCl₂, ~5 eq) is added dropwise via the addition funnel over approximately 5-10 minutes.[2]

-

Reaction: After the addition is complete, the ice bath is removed. The reaction mixture is warmed to approximately 50 °C to ensure the complete dissolution of the starting material. The mixture is then allowed to cool to room temperature and stirred overnight.[2]

-

Workup: Excess thionyl chloride and gaseous byproducts (SO₂ and HCl) are removed by vacuum distillation.[2]

-

Product: The resulting this compound is obtained as an oil and is typically used in the subsequent reaction step without further purification due to its reactivity.[2]

Applications in Drug Development: Vasopressin V2 Receptor Antagonists

Acyl chlorides are fundamental building blocks in medicinal chemistry. While direct applications of this compound are not extensively documented in publicly accessible literature, its structure is relevant to the synthesis of non-peptide vasopressin V2 receptor antagonists. These antagonists, known as "vaptans," are used to treat conditions like hyponatremia and congestive heart failure.

Vasopressin V2 Receptor Signaling Pathway

The vasopressin V2 receptor (V2R) is a G protein-coupled receptor (GPCR) primarily located on the basolateral membrane of renal collecting duct cells. Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption.

Activation of the V2 receptor by AVP leads to the stimulation of adenylyl cyclase via the Gs protein, increasing intracellular cyclic AMP (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) containing vesicles, promoting their translocation and insertion into the apical membrane of the cell.[5] This increases water permeability, leading to water reabsorption from the urine. V2 receptor antagonists competitively block AVP from binding to the receptor, thereby inhibiting this entire cascade.

Hypothetical Synthesis of a V2 Receptor Antagonist Analogue

Based on the known structures of V2 antagonists like Tolvaptan, which feature a central benzazepine core with N-aroyl substituents, a plausible synthetic route can be proposed using this compound to create a novel analogue for screening.

Experimental Protocol: General N-Acylation of an Amine[5][6]

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.

-

Amine Solution: Dissolve the amine starting material (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq), to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Table 6: Representative Data for N-Acylation Reaction

| Parameter | Value |

| Starting Amine | Hypothetical Benzazepine |

| Acylating Agent | This compound |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine |

| Reaction Time | 4 hours |

| Typical Yield | 75-95% (Expected) |

| Purity (Post-Purification) | >98% (Expected) |

Conclusion

This compound serves as a versatile chemical intermediate with significant potential in the field of drug discovery, particularly for the synthesis of vasopressin V2 receptor antagonists. Its reactivity, governed by the electrophilic acyl chloride group, allows for straightforward incorporation into complex molecular scaffolds. This guide provides the foundational chemical data, synthesis protocols, and a relevant biological context to facilitate its use in research and development. The provided diagrams and detailed methodologies are intended to serve as a practical resource for scientists aiming to explore the utility of this compound in creating novel therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 2,5-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the acyl chloride group in 2,5-dimethylbenzoyl chloride. It details the synthesis of this compound and explores its participation in key acylation reactions, including Friedel-Crafts acylation, esterification, and amide formation. The influence of the steric hindrance imposed by the two methyl groups on the reactivity of the acyl chloride is a central theme. This document furnishes detailed experimental protocols, quantitative data, and spectroscopic information to support researchers in the effective utilization of this compound in synthetic chemistry, with a particular focus on applications in drug discovery and development.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, primarily utilized for the introduction of the 2,5-dimethylbenzoyl moiety into a variety of molecular scaffolds. The reactivity of the acyl chloride functional group is paramount to its utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will delve into the synthesis of this compound and its subsequent reactions, paying close attention to the practical aspects of experimental procedures and the structural characterization of the resulting products.

The presence of two methyl groups on the aromatic ring, one of which is in the ortho position relative to the acyl chloride, introduces steric considerations that can influence the reaction rates and yields. Understanding these steric effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 2,5-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Reaction Scheme

Figure 1: Synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows[1]:

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser, and a nitrogen inlet connected to an HCl gas scrubber.

-

Charging the Flask: The flask is charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol).

-

Addition of Thionyl Chloride: The apparatus is cooled in an ice bath, and thionyl chloride (125 mL, 1714 mmol) is added via the addition funnel over approximately 5 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to about 50°C to ensure the complete dissolution of the 2,5-dimethylbenzoic acid. The mixture is then allowed to cool gradually to room temperature and stirred overnight.

-

Work-up: The excess thionyl chloride, along with the HCl and SO₂ byproducts, are removed by vacuum distillation to yield this compound as an oil. The product is typically used in subsequent steps without further purification.

Reactivity of the Acyl Chloride Group

The acyl chloride group in this compound is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions. The primary reactions of interest include Friedel-Crafts acylation, esterification, and amide formation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.

Figure 2: Generalized Friedel-Crafts Acylation Pathway.

The methyl group at the ortho-position (C2) of this compound can sterically hinder the approach of the Lewis acid and the subsequent attack of the aromatic nucleophile. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) or the use of more potent Lewis acids compared to reactions with unhindered benzoyl chlorides. However, the electron-donating nature of the methyl groups also activates the acyl chloride towards the formation of the acylium ion.

-

Apparatus Setup: A dry round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all protected from atmospheric moisture with drying tubes.

-

Reagent Addition: The aromatic substrate and a solvent (e.g., dichloromethane) are placed in the flask and cooled in an ice bath. The Lewis acid (e.g., AlCl₃) is added portion-wise with stirring.

-

Acylation: A solution of this compound in the solvent is added dropwise from the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified time to ensure completion.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl. The organic layer is separated, washed with water, a dilute base solution (e.g., NaHCO₃), and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Esterification

Esterification of this compound with alcohols or phenols is a facile reaction that proceeds readily, often in the presence of a base to neutralize the HCl byproduct.

Figure 3: Esterification of this compound.

A general procedure for the esterification of an alcohol with an acyl chloride is as follows:

-

Reagent Addition: The alcohol is dissolved in a suitable solvent (e.g., dichloromethane, THF, or pyridine if it is used as the base) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.

-

Base Addition: A base, such as pyridine or triethylamine, is added to the solution.

-

Acylation: this compound is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature for a few hours or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with a suitable organic solvent and washed sequentially with water, dilute acid (e.g., 1M HCl) to remove the base, and brine. The organic layer is then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to afford the ester, which can be further purified if necessary.

Amide Formation

The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of amides. The reaction is typically rapid and high-yielding.

Figure 4: Amide Formation from this compound.

The following protocol details the synthesis of N,N,2,5-tetramethylbenzamide from this compound and dimethylamine[1].

-

Preparation of Amine Solution: A commercial 40% aqueous solution of dimethylamine (188 mL, 1670 mmol) is placed in a suitable reaction vessel and cooled to between -5°C and 5°C using a dry ice-acetone bath.

-

Addition of Acyl Chloride: The freshly prepared this compound (from 332.9 mmol of the corresponding acid) is added dropwise to the stirred dimethylamine solution while maintaining the temperature between -5°C and 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.

-

Work-up: The reaction mixture is diluted with water and extracted with ether. The combined organic extracts are washed with water, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

Purification: The resulting pale yellow oil is purified by vacuum distillation to afford N,N,2,5-tetramethylbenzamide as a clear, colorless oil.

Quantitative Data

The following tables summarize the available quantitative data for the reactions of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 22328-43-4 |

Table 2: Reaction Data for the Synthesis of N,N,2,5-Tetramethylbenzamide[1]

| Parameter | Value |

| Reactants | |

| This compound | 332.9 mmol |

| 40% Dimethylamine solution | 1670 mmol |

| Product | |

| N,N,2,5-Tetramethylbenzamide | |

| Yield | 49% (29.1 g) |

| Boiling Point | 100°C (1.0 torr) |

Spectroscopic Data

Table 3: Spectroscopic Data for N,N,2,5-Tetramethylbenzamide[1]

| Spectroscopy | Data |

| IR (CHCl₃) | 1637 cm⁻¹ (C=O stretch) |

| Mass Spec (m/e) | 178 (M⁺+H) |

| ¹H NMR (CDCl₃, δ) | 7.00-7.13 (m, 2H), 6.90-7.00 (m, 1H), 3.13 (s, 3H), 2.84 (s, 3H), 2.31 (s, 3H), 2.23 (s, 3H) |

Conclusion

This compound is a reactive acylating agent that can be readily synthesized from its corresponding carboxylic acid. It undergoes typical nucleophilic acyl substitution reactions, including Friedel-Crafts acylation, esterification, and amide formation, to provide a range of valuable chemical entities. The steric hindrance from the ortho-methyl group may influence the reactivity, potentially requiring tailored reaction conditions for optimal outcomes. The detailed protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of complex molecules for research, particularly in the field of drug development. Further investigation into the specific conditions required for the Friedel-Crafts acylation and esterification of this compound would be a valuable addition to the chemical literature.

References

A Comprehensive Guide to 2,5-Dimethylbenzoyl Chloride: Synonyms, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and properties is paramount. This technical guide provides an in-depth overview of 2,5-dimethylbenzoyl chloride, a key reagent in organic synthesis. This document elucidates its various synonyms found in chemical literature, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis.

Nomenclature and Identification: Synonyms for this compound

In chemical literature and databases, this compound is referenced by a variety of names and identifiers. A comprehensive list is provided in Table 1 to facilitate accurate identification and literature searches. The primary IUPAC name is this compound[1][2]. Its unique CAS Registry Number is 22328-43-4[1][2].

Table 1: Synonyms and Identifiers for this compound

| Type of Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 22328-43-4[1][2] |

| Molecular Formula | C9H9ClO[1][2][3] |

| Other Names | Benzoyl chloride, 2,5-dimethyl-[2][4] |

| 2,5-dimethyl-1-benzenecarbonyl chloride[2] | |

| 2,5-dimethylbenzoylchloride[2][4] | |

| InChI | InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3[2] |

| InChIKey | MGBRPGMQNVRQCG-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)Cl[2] |

| PubChem CID | 12351885[2] |

| EC Number | 824-139-9[2] |

| DSSTox Substance ID | DTXSID50493387[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 168.62 g/mol [2][3] |

| Appearance | Oil[5] |

| Purity | 95% (typical)[3] |

Logical Relationship of Synonyms

The following diagram illustrates the hierarchical and equivalent relationships between the various identifiers for this compound.

References

2,5-Dimethylbenzoyl Chloride: A Versatile Synthetic Building Block in Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzoyl chloride is a reactive acyl chloride that serves as a important intermediate in a variety of chemical syntheses. Its distinct substitution pattern on the aromatic ring influences the regioselectivity of its reactions and the properties of the resulting products. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a versatile building block in medicinal chemistry, agrochemicals, and materials science. This document details experimental protocols for its synthesis and key transformations, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows.

Physicochemical and Spectroscopic Data

Comprehensive data on the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 22328-43-4 | [1] |

| Boiling Point | 109-111 °C | [2] |

| Flash Point | 78 °C | [2] |

| Hazard Symbols | C (Corrosive) | [2] |

| Risk Codes | R34 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) Spectroscopy | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Note: While specific experimental spectra for this compound were not available in the search results, characteristic peaks can be predicted. The IR spectrum is expected to show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹. The ¹H NMR spectrum would likely show two singlets for the methyl groups and a complex multiplet for the aromatic protons. The ¹³C NMR would show a peak for the carbonyl carbon around 168-172 ppm, along with signals for the aromatic and methyl carbons. The mass spectrum would be expected to show a molecular ion peak at m/z 168 and a prominent peak at m/z 139 corresponding to the 2,5-dimethylbenzoyl cation.

Synthesis of this compound

This compound is most commonly synthesized from 2,5-dimethylbenzoic acid by reaction with a chlorinating agent, such as thionyl chloride.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2,5-Dimethylbenzoic acid (50.0 g, 332.9 mmol)

-

Thionyl chloride (125 mL, 1714 mmol)

-

Ice bath

-

500-mL three-necked round-bottomed flask

-

Addition funnel

-

Reflux condenser

-

Nitrogen sweep with HCl gas scrubber

Procedure:

-

A 500-mL, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber is charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol).

-

The apparatus is cooled in an ice bath, and thionyl chloride (125 mL, 1714 mmol) is added over a period of about 5 minutes.[3]

-

After the complete addition, the ice bath is removed, and the reaction mixture is warmed to about 50 °C to completely dissolve the 2,5-dimethylbenzoic acid.

-

The reaction mixture is allowed to gradually cool with stirring to room temperature overnight.

-

The excess thionyl chloride and the HCl and SO₂ reaction side-products are removed by vacuum distillation to afford this compound as an oil.[3] This product is typically used in subsequent steps without further purification.

Key Reactions of this compound

The reactivity of the acyl chloride functional group makes this compound a versatile building block for a range of chemical transformations, most notably Friedel-Crafts acylation and esterification.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This compound can be used to acylate a variety of aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound (Adapted)

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of anisole.[4]

Materials:

-

This compound (1.0 eq)

-

Anisole (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried.

-

Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ to the reaction flask. Add anhydrous DCM to create a stirrable suspension.

-

Reaction: Cool the flask in an ice bath. Slowly add a solution of this compound in anhydrous DCM to the flask via the addition funnel. After the addition is complete, add a solution of anisole in anhydrous DCM dropwise.

-

Quenching: After the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Table 3: Representative Yields for Friedel-Crafts Acylation Reactions

| Acyl Chloride | Aromatic Substrate | Product | Yield (%) | Reference |

| Acetyl Chloride | Anisole | 4-Methoxyacetophenone | ~90% | [4] |

| This compound | Anisole | 4-Methoxy-2',5'-dimethylbenzophenone | Data not available |

Esterification

This compound readily reacts with alcohols to form esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylbenzoate (Adapted)

This protocol is adapted from a general procedure for the esterification of a carboxylic acid.[5] A more direct route using the acid chloride would involve similar workup steps.

Materials:

-

This compound (1.0 eq)

-

Ethanol (excess)

-

Pyridine (1.1 eq)

-

Diethyl ether

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in an excess of ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add pyridine.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,5-dimethylbenzoate.

-

The product can be purified by distillation.

Applications of this compound

Agrochemicals

A related compound, 2,5-dimethylphenylacetyl chloride, is a key intermediate in the synthesis of spirotetramat, a potent insecticide.[6] This highlights the importance of the 2,5-dimethylphenyl moiety in the development of agrochemicals. The synthesis involves the acylation of an amine with 2,5-dimethylphenylacetyl chloride.

Medicinal Chemistry

Benzamides are a well-established class of pharmacologically active compounds.[3] The 2,5-dimethylbenzoyl scaffold can be incorporated into various molecules to explore their biological activities. For example, 2,5-diaminobenzamide has been identified as having anti-proliferative activity, inducing apoptosis in human cancer cell lines.[7] While a specific signaling pathway for this compound was not detailed in the search results, the induction of apoptosis is a key mechanism for many anticancer agents.

Materials Science

Acyl chlorides are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyesters. This compound can be used as a monofunctional reagent to cap polymer chains, controlling molecular weight, or potentially incorporated into more complex monomers for the synthesis of novel polymers with tailored properties. The synthesis of aramids (aromatic polyamides) from aromatic diacid chlorides and aromatic diamines is a well-established process for producing high-strength materials.[8][9]

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in various fields of chemistry. Its utility in Friedel-Crafts acylation and esterification reactions allows for the straightforward introduction of the 2,5-dimethylbenzoyl moiety into a wide range of molecules. While its applications in agrochemicals are suggested by the synthesis of related compounds, and its potential in medicinal chemistry is highlighted by the bioactivity of its derivatives, further research into specific applications in materials science is warranted. The experimental protocols and data provided in this guide serve as a valuable resource for researchers looking to explore the full potential of this reactive intermediate. Further investigation is needed to fully characterize its spectroscopic properties and to elucidate the specific biological mechanisms of its derivatives.

References

- 1. This compound | C9H9ClO | CID 12351885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. benchchem.com [benchchem.com]

- 4. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. savemyexams.com [savemyexams.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2,5-Dimethylbenzoyl Chloride

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is instrumental in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid, most commonly aluminum chloride (AlCl₃), as a catalyst.[2][3] The acylium ion, formed from the reaction of the acyl chloride with the Lewis acid, acts as the electrophile.[2][3][4] A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement.[2][5][6] Furthermore, the resulting ketone is less reactive than the starting aromatic compound, thus preventing multiple acylations.[5][7]

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of toluene with 2,5-dimethylbenzoyl chloride, yielding (2,5-dimethylphenyl)(p-tolyl)methanone.

Reaction Principle and Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of this compound and aluminum chloride.[2][3] This acylium ion is then attacked by the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, the acylation occurs predominantly at the para-position.[8] A subsequent work-up with water and acid decomposes the aluminum chloride complex to yield the final ketone product.[5][9]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Notes |

| This compound | C₉H₉ClO | 168.62 | Corrosive, handle in a fume hood. |

| Toluene | C₇H₈ | 92.14 | Anhydrous, used as reactant and solvent. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Highly hygroscopic and corrosive. Reacts violently with water.[4][10] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, solvent. Suspected carcinogen.[10] |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Corrosive. |

| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | Used for neutralization. |

| Brine (Saturated NaCl Solution) | NaCl | 58.44 | Used for washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |

| Crushed Ice | H₂O | 18.02 | For quenching the reaction. |

Experimental Protocol

1. Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven prior to use to prevent the deactivation of the Lewis acid catalyst.[10]

-

Fit the top of the condenser with a gas outlet tube connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing a dilute sodium hydroxide solution) to manage the evolving HCl gas.[11]

-

The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[4]

2. Charging Reactants:

-

In a fume hood, charge the reaction flask with anhydrous aluminum chloride (7.33 g, 0.055 mol, 1.1 equiv).

-

Add 30 mL of anhydrous dichloromethane to the flask.[4]

-

Cool the suspension to 0 °C in an ice-water bath with stirring.[4][9]

3. Addition of Acylating Agent:

-

In the dropping funnel, prepare a solution of this compound (8.43 g, 0.050 mol) in 20 mL of anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[4][9]

4. Addition of Aromatic Substrate:

-

Following the complete addition of the acyl chloride, add a solution of toluene (4.61 g, 5.3 mL, 0.050 mol) in 20 mL of anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, while maintaining the temperature at 0 °C.[4]

5. Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

6. Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.[4][10] This should be done in a fume hood with vigorous stirring to decompose the aluminum chloride complex.[9]

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[4]

-

Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[4][10]

7. Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[4][10]

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure (2,5-dimethylphenyl)(p-tolyl)methanone.

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| This compound | 168.62 | 0.050 | 1.0 | 8.43 g |

| Toluene | 92.14 | 0.050 | 1.0 | 4.61 g (5.3 mL) |

| Aluminum Chloride | 133.34 | 0.055 | 1.1 | 7.33 g |

| (2,5-dimethylphenyl)(p-tolyl)methanone | 224.30 | - | - | Theoretical Yield: 11.22 g |

Safety Precautions

-

All operations should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care and in a dry environment.[4][10]

-

This compound is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Dichloromethane is a suspected carcinogen and should be handled with appropriate care.[10]

-

The reaction is exothermic and generates HCl gas. Ensure proper temperature control and gas trapping.

Visualizations

Caption: Experimental workflow for Friedel-Crafts acylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes: Synthesis of Amides via Nucleophilic Acyl Substitution with 2,5-Dimethylbenzoyl Chloride

Introduction

Amide bonds are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The synthesis of amides is therefore a cornerstone of modern organic and medicinal chemistry. One of the most robust and widely utilized methods for creating amide bonds is the nucleophilic acyl substitution reaction.[1][2] This reaction typically involves the acylation of a primary or secondary amine with a reactive carboxylic acid derivative.[3]

Acyl chlorides, such as 2,5-dimethylbenzoyl chloride, are highly effective acylating agents due to the excellent leaving group ability of the chloride ion.[3] The reaction with an amine proceeds through a well-established addition-elimination mechanism, initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[4][5] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion and forming the stable amide product.[5] This process, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is known as the Schotten-Baumann reaction.[6][]

These application notes provide detailed protocols for the synthesis of N-substituted-2,5-dimethylbenzamides, offering a general procedure applicable to various amines and a specific, successfully executed example.

General Reaction Workflow

The logical flow for the synthesis of amides from this compound follows a standard sequence of preparation, reaction, isolation, and purification.

Caption: Experimental workflow for amide synthesis.

Experimental Protocols

Safety Precautions: Acyl chlorides like this compound are lachrymatory and corrosive. The reaction is exothermic and generates HCl gas. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Specific Synthesis of N,N,2,5-Tetramethylbenzamide

This protocol is adapted from a documented synthesis and provides a concrete example of the reaction with a secondary amine.[8]

Materials and Equipment:

-

This compound

-

40% aqueous dimethylamine solution

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Three-necked round-bottomed flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Dry ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A commercial 40% dimethylamine solution (188 mL, 1670 mmol) is placed in a suitable reaction flask.[8]

-

Cooling: The flask is cooled to between -5°C and 5°C using a dry ice-acetone bath.[8]

-

Addition of Acyl Chloride: this compound (assuming ~333 mmol scale from its preparation) is added dropwise with vigorous stirring via an addition funnel, maintaining the internal temperature between -5°C and 5°C.[8]

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[8]

-

Workup:

-

The reaction mixture is diluted with water.[8]

-

The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether.[8]

-

The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[8]

-

-

Purification: The resulting pale yellow oil is purified by vacuum distillation to afford the final product, N,N,2,5-tetramethylbenzamide.[8]

Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol provides a general method adaptable for various primary and secondary amines.[6][9]

Materials and Equipment:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottomed flask with stir bar

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottomed flask, add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM.

-

Add Base: Add the tertiary amine base (1.1-1.5 eq) to the solution.

-

Cooling: Cool the stirring solution to 0°C in an ice-water bath.

-

Addition of Acyl Chloride: Slowly add this compound (1.0 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N,N,2,5-tetramethylbenzamide as described in Protocol 1.[8]

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield | Boiling Point | Analytical Data (¹H NMR, CDCl₃) |

| This compound | 40% Dimethylamine (aq) | N,N,2,5-Tetramethylbenzamide | 49% | 100°C @ 1.0 torr | δ 7.00-7.13 (m, 2H), 6.90-7.00 (m, 1H), 3.13 (s, 3H), 2.84 (s, 3H), 2.31 (s, 3H), 2.23 (s, 3H) |

Note: The yield is based on the starting 2,5-dimethylbenzoic acid used to prepare the acyl chloride in situ.[8]

References

- 1. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 8. prepchem.com [prepchem.com]

- 9. Amide Synthesis [fishersci.it]

Application Notes and Protocols for the Synthesis of N,N,2,5-tetramethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory procedure for the synthesis of N,N,2,5-tetramethylbenzamide. The synthesis is a two-step process commencing with the conversion of 2,5-dimethylbenzoic acid to its corresponding acyl chloride, 2,5-dimethylbenzoyl chloride, utilizing thionyl chloride. The subsequent step involves the reaction of the crude acyl chloride with an aqueous solution of dimethylamine to yield the final product. This protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and detailed characterization data for the synthesized compound.

Introduction

N,N-disubstituted benzamides are a common structural motif in many biologically active compounds and are of significant interest in medicinal chemistry and drug development. The procedure outlined herein describes a reliable method for the preparation of N,N,2,5-tetramethylbenzamide, a specific derivative that can be used as a building block or a target molecule in various research applications. The protocol is based on a well-established amidation reaction sequence involving an acyl chloride intermediate.

Reaction Scheme